(E)-N'-(5-chloro-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide
Description
This compound features a complex hybrid structure combining a steroidal cyclopenta[a]phenanthrenyl moiety with a 5-chloro-2-oxoindolin-3-ylidene hydrazide group. The indolinone hydrazide moiety introduces a planar conjugated system with a chlorine substituent at position 5, likely enhancing electronic delocalization and influencing biological activity through halogen bonding .
Properties
IUPAC Name |
N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44ClN3O4/c1-17(4-9-27(39)35-36-29-21-16-19(33)5-8-25(21)34-30(29)40)22-6-7-23-28-24(11-13-32(22,23)3)31(2)12-10-20(37)14-18(31)15-26(28)38/h5,8,16-18,20,22-24,26,28,34,37-38,40H,4,6-7,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWPLRUWRFYUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Cl)O)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N'-(5-chloro-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide exhibits significant biological activity, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes an indolinone moiety and a hydrazide functional group. The synthesis typically involves the reaction of 5-chloro-2-oxoindoline derivatives with hydrazine or its derivatives under acidic conditions, leading to the formation of the target hydrazide compound. The detailed synthetic pathway is crucial for understanding its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds related to 2-oxoindoline derivatives. For example, derivatives similar to this compound have shown promising results against various human tumor cell lines:
| Compound | IC50 Value (µM) | Cancer Type |
|---|---|---|
| 5c | 1.9 - 4.4 | Various |
| 3e | 3 - 7 | Breast |
| II10 | <10 | Colon |
These values indicate that the compound exhibits potent cytotoxic effects, warranting further investigation into its mechanism of action and potential as a therapeutic agent .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. Studies indicate that various derivatives demonstrate moderate antimicrobial activity against a range of bacterial strains. For instance:
| Compound | Activity | Target Organisms |
|---|---|---|
| 5a | Moderate | E. coli, S. aureus |
| 5d | Moderate | P. aeruginosa |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, certain derivatives have exhibited significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like diclofenac sodium. For example:
| Compound | Model Used | Result |
|---|---|---|
| II10 | Carrageenan-induced paw edema | Comparable efficacy |
| II11 | Xylene-induced ear swelling | Reduced side effects |
These results indicate the potential for this compound to be developed as an anti-inflammatory agent with fewer gastrointestinal side effects than traditional therapies .
The precise mechanism by which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes involved in cancer cell proliferation or inflammatory pathways.
Case Studies
- Case Study on Anticancer Activity : A study involving several derivatives demonstrated that compounds with similar structures to our target exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong cytotoxicity and potential for further development.
- Case Study on Anti-inflammatory Effects : Research comparing the anti-inflammatory effects of several indoline derivatives showed that some compounds significantly reduced swelling in animal models without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indolinone Hydrazide Moieties
(E)-6-(4-hydroxyphenyl)-4-methyl-2-oxo-N’-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)-2-dihydropyrimidine-5-carbohydrazide (9d)
- Key Differences: Replaces the steroidal core with a camphor-derived bicyclic system. Contains a 4-hydroxyphenyl group instead of a chlorine substituent. Physical Properties: Yield 66.20%, m.p. 213–217°C; IR bands at 1682 cm⁻¹ (amide C=O) and 1364 cm⁻¹ (phenolic O–H) .
(Z)-N'-(5-Fluoro-2-oxoindolin-3-ylidene)furan-2-carbhydrazide (15)
- Key Differences :
2.1.3. 2-(5-Chloro-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide (5g)
- Key Differences: Thioamide (C=S) replaces the hydrazide carbonyl. Diethylaminomethyl and 4-methoxyphenyl substituents introduce additional basicity and lipophilicity. Biological Relevance: Demonstrated antimicrobial activity .
Analogues with Cyclopenta[a]phenanthrenyl Cores
2.2.1. Benzyl-4-((4R)-4-((3R,7S,10S,13R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)piperazine-1-carboxylate (10)
- Key Differences: Piperazine-carboxylate replaces the indolinone hydrazide. Synthesis: 37% yield via HATU-mediated coupling .
3,5-Dichlorobenzyl-4-((4R)-4-((3R,7S,10S,13R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentyl)piperazine-1-carboxylate (11)
- Reduced amide bond (C–N vs. C=O in the target compound) .
Comparative Data Tables
Table 1: Physical and Spectral Properties of Key Analogues
Table 2: Structural Features Influencing Activity
Research Implications and Challenges
- Synthetic Complexity : The steroidal core in the target compound requires multi-step functionalization, as seen in analogues like compound 10 (37% yield via HATU coupling) .
- Biological Activity : Chlorine and hydroxyl groups may enhance binding to enzymes like Autotaxin (implicated in cancer) via halogen bonds and hydrogen bonding .
- Computational Analysis : Graph-based similarity metrics (e.g., Tanimoto coefficients) could quantify structural divergence from analogues like 5g or 15 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (E)-N'-(5-chloro-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide?
- Methodology : The compound’s core steroidal structure (hexadecahydro-1H-cyclopenta[a]phenanthrene) can be synthesized via bile acid derivatives (e.g., ursodeoxycholic acid) as starting materials. Coupling reactions using HATU or DIC as activating agents in DMF or THF are effective for introducing hydrazide and indolinone moieties. Purification via silica gel chromatography (0–10% MeOH in CH₂Cl₂) yields the final product .
- Key Considerations : Optimize reaction temperature (e.g., 70°C for BH₃·THF reductions) and stoichiometry (5.0 equiv. of reagents) to minimize side products. Monitor progress using TLC-MS .
Q. How can structural characterization be performed for this compound?
- Methodology : Use multinuclear NMR (¹H, ¹³C) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm stereochemistry and substituent positions. IR spectroscopy (νmax 3200–3500 cm⁻¹) identifies hydroxyl and amide groups. High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .
- Data Interpretation : Compare NMR shifts with analogous bile acid derivatives (e.g., 3,7-dihydroxy steroids) to resolve overlapping signals .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodology : Perform single-crystal X-ray diffraction using SHELX programs (SHELXD for structure solution, SHELXL for refinement). For twinned or low-resolution data, employ OLEX2’s graphical interface to visualize electron density maps and assign anisotropic displacement parameters .
- Case Study : A similar compound, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, was resolved using SHELXL with R1 < 0.05, confirming the E-configuration of the hydrazide group .
Q. What strategies address contradictions in biological activity data across studies?
- Methodology :
- Experimental Design : Use full factorial optimization (e.g., varying solvent polarity, temperature, and catalyst loading) to identify reproducibility issues .
- Statistical Analysis : Apply ANOVA to assess significance of observed activity differences. For example, discrepancies in Clostridium difficile spore inhibition by bile acid analogues were traced to variations in hydroxyl group stereochemistry .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to autotaxin or steroid receptors. The 3,7-dihydroxy groups are critical for hydrogen bonding with catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the hydrazide moiety in aqueous vs. lipid bilayer environments .
Critical Analysis of Contradictions
- Synthetic Yield Discrepancies : Variations in HATU coupling efficiency (37% vs. 93% yields ) may arise from moisture sensitivity or inadequate activation time. Pre-drying solvents over molecular sieves improves reproducibility.
- NMR Signal Splitting : Axial vs. equatorial hydroxyl groups in the steroidal core cause splitting differences in DMSO vs. CDCl₃. Use COSY and NOESY to resolve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
